molecular formula C13H23NO5 B12942270 1-tert-Butyl 3-ethyl 2-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate

1-tert-Butyl 3-ethyl 2-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate

Cat. No.: B12942270
M. Wt: 273.33 g/mol
InChI Key: SCOGVFCRMNHLRH-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-ethyl 2-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a tert-butyl group, an ethyl group, and a hydroxymethyl group attached to a pyrrolidine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-tert-Butyl 3-ethyl 2-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl 3-ethylpyrrolidine-1,3-dicarboxylate with formaldehyde in the presence of a base to introduce the hydroxymethyl group. The reaction conditions typically include a solvent such as methanol or ethanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability for large-scale production .

Chemical Reactions Analysis

1-tert-Butyl 3-ethyl 2-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the carbonyl groups results in alcohol derivatives .

Scientific Research Applications

1-tert-Butyl 3-ethyl 2-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-ethyl 2-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the tert-butyl and ethyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-tert-Butyl 3-ethyl 2-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate can be compared with other pyrrolidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

1-O-tert-butyl 3-O-ethyl 2-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate

InChI

InChI=1S/C13H23NO5/c1-5-18-11(16)9-6-7-14(10(9)8-15)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3

InChI Key

SCOGVFCRMNHLRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(C1CO)C(=O)OC(C)(C)C

Origin of Product

United States

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